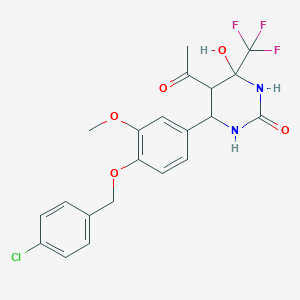
5-acetyl-6-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-acetyl-6-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C21H20ClF3N2O5 and its molecular weight is 472.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-acetyl-6-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a synthetic derivative belonging to the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, including enzyme inhibition, anti-cancer properties, and effects on metabolic pathways. This article reviews the current knowledge regarding its biological activity, supported by experimental data and case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and modifying pharmacokinetic properties.
1. Enzyme Inhibition
Recent studies have shown that this compound exhibits significant inhibitory activity against various enzymes, particularly those involved in metabolic processes.
- Acetylcholinesterase (AChE) Inhibition : A study demonstrated that compounds with similar structures showed promising AChE inhibitory activity, which is crucial for treating Alzheimer's disease. The IC50 values for related compounds ranged from 2.7 µM to higher values depending on the specific structural modifications .
2. Anticancer Properties
Research indicates that derivatives of tetrahydropyrimidines possess anticancer properties. The compound's structure allows it to interact with cellular pathways involved in cancer progression.
- Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways such as apoptosis and cell cycle regulation. In vitro studies have shown that similar compounds induce apoptosis in cancer cell lines through caspase activation .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against bacterial strains.
- In Vitro Studies : Preliminary tests indicate that the compound demonstrates antibacterial activity against Gram-positive and Gram-negative bacteria, with varying efficacy based on concentration .
Case Studies and Research Findings
Pharmacological Profile
The pharmacological profile of this compound suggests a multifaceted approach to treatment strategies in various diseases:
Eigenschaften
IUPAC Name |
5-acetyl-6-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF3N2O5/c1-11(28)17-18(26-19(29)27-20(17,30)21(23,24)25)13-5-8-15(16(9-13)31-2)32-10-12-3-6-14(22)7-4-12/h3-9,17-18,30H,10H2,1-2H3,(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNRVIBSNAYTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














